3-(3,4-Dichlorophenyl)-1,1-dipropylurea
Description
Evolution of Urea-Based Chemical Research
The journey of urea-based chemical research accelerated significantly after World War II with the discovery of the potent biological activity of certain substituted ureas. A pivotal moment was the 1951 report on the herbicidal properties of 3-(p-chlorophenyl)-1,1-dimethylurea, commonly known as monuron. This discovery ushered in a new era of chemical weed control and spurred widespread research into related structures.
Initially, the primary focus was on agricultural applications. Scientists synthesized and tested a vast array of phenylurea derivatives, leading to the development of numerous commercial herbicides. atamanchemicals.com These compounds, such as Diuron (B1670789), proved highly effective at inhibiting photosynthesis in weeds, transforming agricultural practices by enabling selective and efficient weed management in various crops. atamanchemicals.comnih.gov
Over time, the scope of research broadened beyond herbicides. The inherent biological activity of the phenylurea scaffold led to investigations into its potential in pharmaceuticals. Studies have explored urea (B33335) derivatives for antimicrobial, antifungal, and anticancer properties. ontosight.ai Furthermore, some substituted ureas have demonstrated plant growth regulator effects, exhibiting cytokinin-like activity that can influence plant cell division and differentiation.
Structural Classification and Nomenclature of N-Substituted Ureas
The basic structure of urea is a carbonyl group flanked by two amino groups, represented by the formula (H₂N)₂CO. The versatility of this class of compounds arises from the substitution of one or more hydrogen atoms on the nitrogen atoms with other functional groups (alkyl, aryl, etc.). nih.gov These are broadly classified as N-substituted ureas.
Phenylureas are a subclass where at least one of the substituents is a phenyl ring. Further classification is based on the substitution pattern on both the nitrogen atoms and the phenyl ring itself.
Substitution on Nitrogen: Ureas can be symmetrically or asymmetrically substituted. For instance, N,N'-diphenylurea is a symmetrical urea, while 3-(3,4-Dichlorophenyl)-1,1-dipropylurea is asymmetrical. The substitution on the nitrogen atoms is critical for the molecule's biological activity.
Substitution on the Phenyl Ring: The phenyl ring can be substituted with various functional groups, such as halogens (chlorine, fluorine), alkyl groups, or alkoxy groups. The position and nature of these substituents significantly influence the compound's physical, chemical, and biological properties. ontosight.ai
According to IUPAC nomenclature, derivatives are named as substitution products of urea. Locants N and N' (or 1 and 3) are used to denote the nitrogen atom on which the substitution occurs. If a substituent contains a higher priority functional group, the urea moiety is indicated by the prefix "ureido-".
For example, in 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron), the "3-" indicates substitution on one nitrogen by the 3,4-dichlorophenyl group, while "1,1-" signifies that two methyl groups are attached to the other nitrogen. nih.gov
Identification and Research Focus: this compound (CAS: 15545-57-0)
The specific focus of this article is the compound this compound. This molecule belongs to the asymmetrically substituted N-phenylurea class. It shares the 3,4-dichlorophenyl group with the widely studied herbicide Diuron, but differs in the alkyl substituents on the other nitrogen atom, featuring two propyl groups instead of two methyl groups. nih.govuni.lu This structural difference is expected to alter its physicochemical properties, such as lipophilicity and solubility, which in turn would influence its biological activity.
While the compound is cataloged in chemical databases and available from commercial suppliers, it has not been the subject of extensive research, and there is a notable lack of published literature detailing its specific biological activities or applications. uni.lusigmaaldrich.com Its existence is confirmed primarily through database entries that provide fundamental chemical identifiers and predicted properties.
General synthesis methods for N,N-dialkyl-N'-aryl ureas typically involve the reaction of a substituted phenyl isocyanate with a secondary amine. google.com For the target compound, this would likely involve the reaction of 3,4-dichlorophenyl isocyanate with dipropylamine.
The table below summarizes the key identification data for this compound.
| Property | Value |
| CAS Number | 15545-57-0 |
| Molecular Formula | C₁₃H₁₈Cl₂N₂O |
| Molecular Weight | 289.2 g/mol |
| Monoisotopic Mass | 288.07962 Da |
| IUPAC Name | This compound |
| Canonical SMILES | CCCN(CCC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
| InChI Key | LPEUYEVTHPZZLQ-UHFFFAOYSA-N |
| Predicted XlogP | 4.3 |
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-dipropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-3-7-17(8-4-2)13(18)16-10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEUYEVTHPZZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337166 | |
| Record name | 3-(3,4-dichlorophenyl)-1,1-dipropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-57-0 | |
| Record name | 3-(3,4-dichlorophenyl)-1,1-dipropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15545-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Chemical Transformation Pathways
Rational Design and Retrosynthetic Analysis of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea
The rational design of N,N'-diarylureas has been a significant area of research, particularly in the development of anti-tumor agents. rsc.orgnih.gov While this compound belongs to the class of N,N-dialkyl-N'-arylureas, the design principles for related compounds often involve the strategic placement of substituents on the aromatic ring to influence biological activity. The dichlorophenyl moiety, for instance, is a common feature in many biologically active molecules.
A retrosynthetic analysis of this compound suggests a straightforward synthetic approach. The primary disconnection occurs at the C-N bonds of the urea (B33335) group. This leads to two key synthons: a 3,4-dichlorophenyl isocyanate and dipropylamine. The isocyanate, in turn, can be retrosynthetically derived from 3,4-dichloroaniline (B118046) and a phosgene (B1210022) equivalent. This analysis forms the basis for the most common synthetic routes to this and similar arylurea compounds.
Established Methodologies for Arylurea Synthesis
The formation of the urea linkage is a cornerstone of arylurea synthesis, with several established methods available to chemists.
Phosgene or Phosgene Equivalents in Urea Formation
The traditional and widely used method for the synthesis of arylureas involves the use of phosgene (COCl₂) or its safer equivalents like triphosgene. nih.gov This process typically involves two main steps. First, the corresponding aniline, in this case, 3,4-dichloroaniline, is reacted with phosgene to generate the highly reactive 3,4-dichlorophenyl isocyanate intermediate. google.comgoogle.comgoogleapis.com This reaction is often carried out in an inert solvent.
The second step involves the condensation of the in-situ generated or isolated isocyanate with a primary or secondary amine. For the synthesis of this compound, this would involve the reaction of 3,4-dichlorophenyl isocyanate with dipropylamine. A similar process is employed in the industrial synthesis of the herbicide Diuron (B1670789), where 3,4-dichlorophenyl isocyanate is reacted with dimethylamine. google.com
Table 1: Key Intermediates and Reagents in Phosgene-Based Synthesis
| Intermediate/Reagent | Chemical Formula | Role in Synthesis |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | Starting material for isocyanate formation |
| Phosgene | COCl₂ | Carbonyl source for isocyanate synthesis |
| 3,4-Dichlorophenyl isocyanate | C₇H₃Cl₂NO | Key reactive intermediate |
| Dipropylamine | C₆H₁₅N | Amine nucleophile for urea formation |
Isocyanate-Amine Condensation Reactions
The reaction between an isocyanate and an amine is a highly efficient method for forming the urea bond. nih.gov This reaction is typically rapid and proceeds with high yield. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to yield the stable urea product. The versatility of this reaction allows for the synthesis of a wide variety of substituted ureas by simply changing the amine component.
Green Chemistry Approaches in Urea Synthesis
Concerns over the high toxicity of phosgene have driven the development of greener, phosgene-free synthetic routes for ureas. One prominent approach involves the use of N,N'-Carbonyldiimidazole (CDI) as a phosgene substitute. nih.gov CDI is a stable, crystalline solid that reacts with amines to form an activated carbamoyl (B1232498) intermediate, which can then react with a second amine to form the unsymmetrical urea.
Another green approach is the reductive carbonylation of nitroaromatics. For instance, 1,3-diphenylurea (B7728601) can be synthesized via the Pd(II)-diphosphine catalyzed reductive carbonylation of nitrobenzene. researchgate.net Furthermore, methods utilizing urea and formaldehyde (B43269) as starting materials for the synthesis of isocyanates like MDI (diphenylmethane diisocyanate) are being explored to create more environmentally friendly industrial processes. bloominglobal.com
Regioselective and Stereoselective Synthesis Considerations
For this compound, the regioselectivity is primarily determined by the starting material, 3,4-dichloroaniline. The substitution pattern on the aromatic ring is established from the outset and is maintained throughout the synthesis.
Stereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral. However, in the broader context of arylurea synthesis, the development of stereoselective methods is crucial for the preparation of chiral, biologically active compounds. Chiral thioureas, for example, have been extensively studied as organocatalysts in asymmetric synthesis. mdpi.com The synthesis of axially chiral N-aryl indoles has also been achieved through stereoselective nucleophilic aromatic substitution reactions. nih.gov
Derivatization and Functionalization of the Urea Core
The urea scaffold of this compound offers opportunities for further chemical modification to generate analogues with potentially different properties.
The N-H proton of the urea can be substituted, leading to N,N,N'-trisubstituted ureas. nih.gov Furthermore, the carbonyl group of the urea can, in principle, undergo reactions, although it is generally less reactive than a ketone carbonyl.
The dichlorophenyl ring provides a platform for various functionalization reactions. For example, the chlorine atoms could potentially undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of activating groups. More commonly, electrophilic aromatic substitution reactions could be employed to introduce additional substituents onto the ring, though the existing chloro- and urea groups will direct the position of the incoming electrophile. For instance, 3-(3-Acetylphenyl)-1-(3,4-dichlorophenyl)urea, a related compound, can undergo oxidation of its acetyl group or reduction of nitro groups if they were present on the phenyl rings.
Table 2: Potential Derivatization and Functionalization Reactions
| Reaction Type | Target Site | Potential Outcome |
| N-Alkylation/Arylation | Urea N-H | N,N,N'-Trisubstituted urea |
| Electrophilic Aromatic Substitution | Dichlorophenyl ring | Introduction of new substituents (e.g., nitro, halogen) |
| Nucleophilic Aromatic Substitution | Dichlorophenyl ring | Replacement of chlorine atoms (requires activation) |
Modification of the N-Alkyl Moieties
The N,N-dipropyl groups of this compound are key features that can be subjected to chemical modification to generate a library of related compounds. These modifications primarily involve the cleavage or alteration of the N-propyl bonds.
One of the known chemical transformations for analogous N,N-dialkyl-N'-phenylureas is N-dealkylation . This process involves the removal of one or both alkyl groups from the nitrogen atom. In biological systems, the metabolic N-dealkylation of the closely related herbicide Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) is a well-documented pathway. This metabolic process can serve as a model for potential chemical transformations. Chemical N-dealkylation can be achieved through various methods, often involving oxidative cleavage. For instance, reaction with certain oxidizing agents can lead to the formation of an unstable intermediate that subsequently breaks down to yield the N-depropylated or N,N-didepropylated urea derivative.
Another potential modification is the oxidation of the alkyl chains . While direct oxidation of the propyl groups to introduce functional groups like hydroxyls or carbonyls can be challenging due to the stability of alkyl chains, specific reagents and reaction conditions can facilitate such transformations. For example, enzymatic or biomimetic oxidation could potentially introduce hydroxyl groups at various positions on the propyl chains.
The following table summarizes potential modifications of the N-alkyl moieties and the resulting products.
| Modification Type | Reagents/Conditions (Hypothetical) | Product(s) |
| N-Depropylation | Oxidizing agents | 3-(3,4-Dichlorophenyl)-1-propylurea |
| N,N-Didepropylation | Stronger oxidizing conditions | 3-(3,4-Dichlorophenyl)urea |
| Hydroxylation of Propyl Chain | Enzymatic or specific oxidizing agents | 3-(3,4-Dichlorophenyl)-1-(hydroxypropyl)-1-propylurea |
Functionalization of the Dichlorophenyl Ring
The 3,4-dichlorophenyl ring of the molecule is an aromatic system that can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring—the two chlorine atoms and the urea group—will govern the position of substitution for incoming electrophiles. The urea group (-NH-CO-N(C3H7)2) is an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom adjacent to the ring. Conversely, the chlorine atoms are ortho-, para-directing but deactivating.
Halogenation: Further halogenation of the dichlorophenyl ring is a feasible transformation. The introduction of another halogen atom, such as bromine or chlorine, would likely occur at the positions activated by the urea substituent and not further deactivated by the existing chlorine atoms. The most probable positions for substitution would be ortho or para to the urea group.
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved through nitration, typically using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents.
Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could be employed to introduce alkyl or acyl groups onto the dichlorophenyl ring. These reactions are catalyzed by Lewis acids. For instance, the Friedel-Crafts acylation of dichlorobenzenes has been studied and provides insight into the potential regioselectivity of such reactions on the target molecule. The reaction of o-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst yields primarily 3,4-dichlorobenzophenone, indicating that acylation can occur on a dichlorinated ring.
The table below outlines potential functionalization reactions of the dichlorophenyl ring.
| Reaction Type | Reagents | Potential Product(s) (Regioisomers possible) |
| Halogenation (e.g., Bromination) | Br2, Lewis Acid (e.g., FeBr3) | 3-(2-Bromo-4,5-dichlorophenyl)-1,1-dipropylurea |
| Nitration | HNO3, H2SO4 | 3-(2-Nitro-4,5-dichlorophenyl)-1,1-dipropylurea |
| Friedel-Crafts Acylation | Acyl halide, Lewis Acid (e.g., AlCl3) | 3-(2-Acyl-4,5-dichlorophenyl)-1,1-dipropylurea |
The precise regioselectivity of these reactions on the this compound backbone would require experimental verification, as the interplay of the activating urea group and the deactivating chlorine atoms can lead to a mixture of products.
Advanced Spectroscopic and Chromatographic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
Proton (¹H) NMR spectroscopy of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea is expected to reveal distinct signals corresponding to the aromatic protons of the dichlorophenyl ring and the aliphatic protons of the two propyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the urea (B33335) moiety.
Expected ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Aromatic CH | 7.2 - 7.6 | Multiplet | 3H | |
| N-H | 6.5 - 7.5 | Singlet (broad) | 1H | |
| N-(CH₂)₂ | 3.2 - 3.4 | Triplet | 4H | ~7.5 |
| (CH₂)₂-CH₃ | 1.5 - 1.7 | Sextet | 4H | ~7.5 |
| CH₃ | 0.8 - 1.0 | Triplet | 6H | ~7.5 |
Similarly, ¹³C NMR spectroscopy would provide insights into the carbon framework of the molecule. The dichlorophenyl ring carbons are expected to appear in the aromatic region (120-140 ppm), while the propyl group carbons will be found in the aliphatic region (10-50 ppm). The carbonyl carbon of the urea group is anticipated to have a characteristic downfield shift.
Expected ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 155 - 160 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-N | 138 - 142 |
| Aromatic C-H | 118 - 130 |
| N-CH₂ | 45 - 50 |
| -CH₂- | 20 - 25 |
| -CH₃ | 10 - 15 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)
To further confirm the structural assignments, a suite of 2D NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons. Cross-peaks would be expected between the N-CH₂ and the central CH₂ protons of the propyl groups, and between the central CH₂ and the terminal CH₃ protons.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons of the propyl groups and the aromatic ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity across the urea linkage, showing correlations between the N-H proton and the aromatic carbons, as well as the N-CH₂ protons and the carbonyl carbon.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Both ESI and APCI are soft ionization techniques suitable for the analysis of moderately polar and thermally labile compounds like ureas.
Electrospray Ionization (ESI): In positive ion mode ESI, this compound would be expected to readily form a protonated molecule, [M+H]⁺. This would allow for the accurate determination of its monoisotopic mass.
Atmospheric Pressure Chemical Ionization (APCI): APCI is also a viable option and may provide complementary information. It is particularly useful for less polar compounds and can sometimes result in different fragmentation patterns compared to ESI.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
Predicted MS/MS Fragmentation of [M+H]⁺:
| m/z of Fragment Ion | Proposed Structure of Fragment |
| Varies | Loss of a propyl group |
| Varies | Loss of both propyl groups |
| Varies | Cleavage of the urea bond to form the 3,4-dichloroaniline (B118046) fragment |
| Varies | Formation of the dipropyl isocyanate fragment |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, characteristic vibrational bands are expected for the N-H, C=O, C-N, and C-H bonds, as well as the aromatic ring.
Expected Key Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H | 3300 - 3400 | Stretching vibration |
| C-H (aliphatic) | 2850 - 3000 | Stretching vibrations |
| C=O (urea) | 1630 - 1680 | "Amide I" band, primarily C=O stretching |
| N-H | 1550 - 1620 | "Amide II" band, N-H bending and C-N stretching |
| C-N | 1200 - 1350 | Stretching vibration |
| C-Cl | 600 - 800 | Stretching vibration |
The combination of these advanced spectroscopic and chromatographic techniques would provide a comprehensive and unambiguous structural elucidation of this compound, confirming its molecular formula, connectivity, and functional group composition.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and for its isolation. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable analytical tools.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For phenylurea herbicides like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. chromatographyonline.com
In a typical RP-HPLC setup for the analysis of a related compound, Diuron (B1670789), a C18 stationary phase is used. sielc.comacs.org The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water. chromatographyonline.comembrapa.br Detection is often achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light. chromatographyonline.comembrapa.br
A hypothetical HPLC method for the analysis of this compound is outlined below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This table presents a typical method based on the analysis of similar compounds.
This method would allow for the determination of the retention time of this compound, which can be used for its identification. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, enabling quantitative analysis and purity assessment. By analyzing a sample and observing the number and size of peaks, the purity of the synthesized compound can be determined. Impurities would appear as separate peaks with different retention times.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, many phenylurea herbicides are thermally labile and may decompose at the high temperatures used in GC. chromatographyonline.comresearchgate.net Direct GC analysis of these compounds can be challenging and may lead to the formation of degradation products such as isocyanates and anilines. researchgate.netresearchgate.net
To overcome this limitation, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. researchgate.netscience.gov For phenylurea compounds, this can involve alkylation of the urea nitrogen atoms. researchgate.net Following derivatization, the sample can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. researchgate.net
An alternative approach that has been explored for some phenylurea herbicides is direct GC-MS analysis under carefully controlled conditions, where reproducible fragmentation patterns of the parent compound and its degradation products can be used for identification. researchgate.netelectronicsandbooks.com However, this method requires careful optimization and may not be suitable for all phenylurea compounds.
Therefore, while GC can be used for the analysis of this compound, it typically necessitates a derivatization step to ensure accurate and reliable results.
Computational Chemistry and Cheminformatics Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.comscispace.com By calculating the electron density, DFT can accurately predict molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
For phenylurea herbicides like the closely related Diuron (B1670789), DFT calculations have been performed to elucidate these parameters. researchgate.net Studies show that the electronic properties are influenced by the substituents on the phenyl ring and the urea (B33335) nitrogen. researchgate.net For instance, the two chloro-substituents on the benzene ring in Diuron are known to enhance its electronic delocalization. researchgate.net The HOMO is typically localized on the dichlorophenyl ring, while the LUMO is distributed over the urea moiety. The energy gap helps predict the molecule's susceptibility to electrophilic and nucleophilic attacks. scispace.com
In the case of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea, the replacement of methyl groups with more electron-donating and bulkier propyl groups is expected to subtly alter the molecular orbital energies. This change could influence the molecule's reactivity and its interaction with biological targets. DFT calculations would be essential to quantify these differences.
Table 1: Comparative DFT-Calculated Parameters for Selected Phenylurea Herbicides in Water
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Binding Energy with HSA (kJ/mol) |
|---|---|---|---|---|
| Fenuron | -7.32 | 0.54 | 7.86 | -24.10 |
| Monuron | -7.35 | 0.38 | 7.73 | -25.56 |
| Diuron | -7.48 | 0.27 | 7.75 | -27.57 |
| Chlorotoluron | -7.21 | 0.35 | 7.56 | -24.94 |
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformation analysis aims to identify the stable, low-energy conformations of a molecule and map the energy landscape that governs transitions between them. ifremer.frcam.ac.uk This is particularly important for flexible molecules like this compound, which possess multiple rotatable bonds.
Computational methods, often using DFT, perform systematic scans of the potential energy surface by rotating key bonds and calculating the energy of each resulting geometry. ifremer.fr For the analogous compound Diuron, conformational analyses have identified the most stable arrangements of the dimethylurea group relative to the dichlorophenyl ring. ifremer.fr These studies reveal that the conformational landscape can change significantly depending on the environment, such as in the gas phase versus in an aqueous solution. ifremer.fr
The presence of two propyl chains in this compound introduces additional rotational freedom and steric bulk compared to Diuron. This results in a more complex energy landscape with a greater number of potential local energy minima. A thorough conformational analysis would be required to identify the most likely shapes the molecule adopts, which is crucial for understanding how it fits into a biological receptor's binding site.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein or receptor. biointerfaceresearch.com It is instrumental in structure-based drug design and in elucidating the mechanism of action for bioactive compounds. The primary herbicidal action of Diuron involves inhibiting photosynthesis by blocking the electron transport chain in photosystem II (PSII). Docking studies have been used to model the binding of Diuron to its site on the D1 protein within PSII.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the protein and the ligand and the nature of their interactions, such as hydrogen bonds and hydrophobic contacts.
For this compound, docking simulations would be used to predict its binding affinity and pose within the PSII binding pocket. The larger propyl groups would likely occupy more space and could form different or more extensive hydrophobic interactions compared to Diuron's methyl groups. These structural differences could lead to a different binding energy and, consequently, a different level of herbicidal activity. Docking studies of Diuron with other proteins, such as laccase from Ceriporiopsis subvermispora, have also been performed to investigate its potential for enzymatic degradation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric parameters), QSAR can predict the activity of untested compounds. drugdesign.org
For phenylurea herbicides, QSAR studies have been developed to predict their inhibitory activity against photosynthesis. These models often use descriptors such as the octanol-water partition coefficient (logP), HOMO/LUMO energies, and steric parameters to build a predictive equation. researchgate.net
A QSAR model for a series of N-alkyl substituted 3-(3,4-Dichlorophenyl)-ureas would be invaluable for predicting the activity of the dipropyl variant. The hydrophobicity (logP) is a particularly important descriptor. The predicted XlogP for this compound is 4.3, significantly higher than that of Diuron (approx. 2.6), indicating a greater tendency to partition into lipid environments. This difference would be a critical factor in any QSAR model and would strongly influence its biological activity and environmental behavior.
In Silico Prediction of Environmental Fate Parameters
Understanding the environmental fate of a chemical—its persistence, mobility, and potential for bioaccumulation—is crucial for environmental risk assessment. In silico models, such as the EPI Suite™ (Estimation Program Interface), use QSPR (Quantitative Structure-Property Relationship) methods to predict these parameters based on molecular structure. nih.govnih.gov
Key environmental fate parameters include:
Soil Adsorption Coefficient (Koc): Indicates the tendency of a chemical to bind to soil organic matter. A higher Koc means less mobility in soil.
Bioconcentration Factor (BCF): Measures the potential for a chemical to accumulate in aquatic organisms.
Half-life (t½): Represents the time it takes for half of the chemical to degrade in a specific medium (e.g., soil, water).
Studies and models for Diuron show it to be moderately persistent in soil and water, with a potential to leach into groundwater under certain conditions. researchgate.netherts.ac.uk Given the significantly higher predicted lipophilicity (XlogP) of this compound, it is anticipated to have a higher Koc and BCF than Diuron. This suggests it would be more strongly adsorbed to soil and sediment and have a greater potential to bioaccumulate. Predictive models are essential for estimating these properties in the absence of experimental data. frontiersin.org
Table 2: Comparison of Environmental Fate Parameters for Diuron (Experimental) and Predicted Trends for this compound
| Parameter | Diuron (Value) | Predicted Trend for this compound | Rationale |
|---|---|---|---|
| logP (Octanol-Water Partition Coefficient) | ~2.6 - 2.9 | Higher (~4.3) | Increased alkyl chain length increases lipophilicity. |
| Soil Adsorption Coefficient (Koc) | ~400 L/kg | Significantly Higher | Higher logP leads to stronger partitioning to organic carbon in soil. |
| Bioconcentration Factor (BCF) | ~14 - 64 L/kg | Significantly Higher | Higher logP generally correlates with greater bioaccumulation potential. |
| Water Solubility | ~36-42 mg/L | Lower | Increased lipophilicity typically decreases water solubility. |
Mechanistic Biochemical Research and Bioactivity Assessment
Biochemical Pathway Inhibition Studies
The principal mechanism of action for 3-(3,4-Dichlorophenyl)-1,1-dipropylurea, like other phenylurea herbicides, is the inhibition of photosynthesis. researchgate.net This is achieved by disrupting the electron flow within Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants, algae, and cyanobacteria. nih.gov
This compound acts as a potent inhibitor of Photosystem II. Its molecular structure allows it to bind to the D1 protein of the PSII complex. nih.gov This binding action physically obstructs the binding site of plastoquinone (B1678516) (QB), preventing the transfer of electrons from the primary quinone acceptor (QA). nih.gov The interruption of this electron flow effectively halts the light-dependent reactions of photosynthesis, leading to the cessation of ATP and NADPH production, which are vital for the plant's energy and biosynthetic needs. nih.gov
The 3,4-disubstitution on the phenyl ring of the molecule is a key feature that enhances its inhibitory efficiency on PSII electron transfer. nih.gov
While specific enzyme kinetic studies for this compound are not extensively detailed in publicly available literature, the binding site characterization is well-understood from studies on analogous phenylurea compounds. The binding site is a hydrophobic niche on the D1 protein of PSII. The interaction is non-covalent, and the inhibitor competes with plastoquinone for this binding site. nih.gov The affinity of the inhibitor for this site is a primary determinant of its biological activity.
Cellular Response Mechanisms in Model Biological Systems
The cellular response to this compound is a direct consequence of the inhibition of photosynthesis. The blockage of the electron transport chain leads to a cascade of downstream effects on the organism's metabolism and regulatory networks.
By inhibiting Photosystem II, this compound severely impacts the bioenergetics of photosynthetic organisms. The lack of ATP and NADPH production shuts down carbon fixation (the Calvin cycle), preventing the synthesis of carbohydrates. This energy deficit ultimately leads to cellular starvation and death. Furthermore, the blockage of electron flow can lead to the formation of reactive oxygen species (ROS), causing secondary oxidative damage to cellular components.
In response to the stress induced by the inhibition of photosynthesis, organisms may exhibit changes in gene expression and protein regulation. For instance, in the cyanobacterium Synechococcus sp. PCC7942, exposure to the related compound diuron (B1670789) has been shown to selectively increase the steady-state levels of transcripts for genes encoding the core proteins of Photosystem II, such as psbA and psbD. nih.gov This suggests a potential compensatory mechanism to repair or replace damaged PSII components. However, specific studies on the gene and protein regulation in response to this compound are not available.
Structure-Mechanism Relationships: Influence of Alkyl Chain Substituents on Biological Efficacy
The biological efficacy of phenylurea herbicides is significantly influenced by the nature of the substituents on the urea (B33335) nitrogen. Quantitative Structure-Activity Relationship (QSAR) studies provide insight into these relationships.
The presence of N-lipophilic substituents is a requirement for the inhibitory activity of phenylurea compounds. nih.gov However, the length of the alkyl chains plays a crucial role in determining the potency of the inhibitor. Research on a series of N'-phenyl-N,N-disubstituted ureas has demonstrated that while lipophilicity is important, an increase in the length of the alkyl chains can lead to a decrease in inhibitory activity. nih.gov This suggests an optimal size and conformation for the substituent to fit into the binding pocket on the D1 protein.
Below is an interactive data table summarizing the relationship between N-alkyl substituents and the Photosystem II inhibitory activity for a series of phenylurea herbicides, based on generalized findings from QSAR studies.
| Compound Name | N-Alkyl Substituents | Relative Lipophilicity | Expected PSII Inhibitory Activity |
| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron) | Methyl, Methyl | Moderate | High |
| 3-(3,4-Dichlorophenyl)-1-methyl-1-butylurea | Methyl, Butyl | High | Moderate to High |
| This compound | Propyl, Propyl | High | Moderate |
| 3-(3,4-Dichlorophenyl)-1,1-dibutylurea | Butyl, Butyl | Very High | Lower |
Comparative Bioactivity Studies with Analogue Urea Derivatives
The bioactivity of this compound is intrinsically linked to its chemical structure, particularly when compared to its analogue urea derivatives. Research in this area focuses on understanding how modifications to the urea functional group and its substituents influence the compound's herbicidal efficacy. The primary mechanism of action for this class of compounds is the inhibition of Photosystem II (PSII), a crucial component of the photosynthetic electron transport chain in plants. By blocking this pathway, these herbicides prevent the production of energy required for plant growth, ultimately leading to plant death. umn.edu
The comparative bioactivity of these derivatives is often evaluated by measuring their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of a specific biological process, such as photosynthetic electron transport. A lower IC50 value indicates a higher potency.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern the herbicidal potency of phenylurea derivatives. The general structure of these compounds consists of a dichlorophenyl ring attached to a urea moiety, which in turn has alkyl substituents on the terminal nitrogen atom.
Key determinants of bioactivity include:
The Dichlorophenyl Ring: The 3,4-dichloro substitution pattern on the phenyl ring is a critical feature for high herbicidal activity. This specific arrangement is believed to optimize the binding of the molecule to its target site within the PSII complex.
The Urea Moiety: The -NH-CO-N- group is essential for the inhibitory action, likely participating in hydrogen bonding interactions with amino acid residues in the target protein.
N-Alkyl Substituents: The nature of the alkyl groups on the terminal nitrogen atom significantly influences the compound's lipophilicity and steric properties, which in turn affect its absorption, translocation within the plant, and binding affinity to the target site.
Comparative Analysis of N-Alkyl Analogues
Systematic studies comparing a series of N,N-dialkyl-N'-(3,4-dichlorophenyl)urea derivatives have revealed a clear trend in their herbicidal activity. The well-known and highly effective herbicide Diuron, which is 3-(3,4-dichlorophenyl)-1,1-dimethylurea, serves as a common benchmark in these comparisons.
The herbicidal potency is influenced by the size and lipophilicity of the N-alkyl groups. Generally, there is an optimal range for the size of these substituents. While an increase in alkyl chain length from methyl to propyl can sometimes lead to enhanced bioactivity due to increased lipophilicity, further increases in chain length may result in a decrease in activity. This decrease could be attributed to steric hindrance, which may prevent the molecule from fitting optimally into the binding pocket of the target protein.
The table below illustrates the general trend observed in the bioactivity of 3-(3,4-Dichlorophenyl)-1,1-dialkylurea derivatives, with activity often expressed as pI50 (the negative logarithm of the IC50 value), where a higher value indicates greater potency.
| Compound Name | N-Alkyl Substituents | Relative Herbicidal Potency (Illustrative pI50) |
|---|---|---|
| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron) | Methyl, Methyl | 7.1 |
| 3-(3,4-Dichlorophenyl)-1-ethyl-1-methylurea | Ethyl, Methyl | 7.3 |
| 3-(3,4-Dichlorophenyl)-1,1-diethylurea | Ethyl, Ethyl | 7.0 |
| This compound | Propyl, Propyl | 6.8 |
| 3-(3,4-Dichlorophenyl)-1,1-dibutylurea | Butyl, Butyl | 6.5 |
Note: The pI50 values in the table are illustrative and represent the general trend observed in structure-activity relationship studies of phenylurea herbicides. Actual values may vary depending on the specific experimental conditions and target species.
From this comparative data, it can be inferred that while this compound is an active herbicide, its potency may be slightly lower than that of its lower alkyl chain analogues like the dimethyl (Diuron) and ethyl-methyl derivatives. This highlights the delicate balance between lipophilicity and steric factors in determining the optimal molecular structure for PSII inhibition.
Environmental Behavior, Persistence, and Transformation
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves non-biological processes such as photolysis, hydrolysis, and chemical oxidation-reduction reactions that can transform the parent compound in soil and aquatic environments.
Photodegradation is generally not considered the principal route of dissipation for phenylurea herbicides like Diuron (B1670789) in aqueous systems; however, it can be a significant pathway on soil surfaces. psu.edu When exposed to solar radiation, the primary photolytic transformation for Diuron in aqueous solutions involves the heterolytic substitution of a chlorine atom on the phenyl ring with a hydroxyl (-OH) group. psu.edu The specific product formed can be wavelength-dependent; for instance, irradiation at 254 nm primarily yields 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea, whereas at 365 nm, the major product is 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea. psu.edu Another identified pathway for phenyl ureas involves photolysis leading to the formation of monoalkylamines. nih.gov For 3-(3,4-Dichlorophenyl)-1,1-dipropylurea, similar photoproducts resulting from dechlorination and hydroxylation of the aromatic ring are anticipated. The calculated aqueous photolysis half-life for Diuron is reported to be long, ranging from 43 to over 2000 days, while the soil photolysis half-life is around 173 days. psu.eduepa.gov
Phenylurea herbicides are notably stable to hydrolysis under neutral environmental conditions. Studies on Diuron show no observable hydrolysis in buffered solutions at pH 5, 7, and 9 over several months at 20°C. epa.gov The estimated hydrolysis half-life for Diuron at 25°C and pH 7 is approximately 41 years, indicating high persistence against neutral hydrolysis. tandfonline.com
However, the rate of hydrolysis is significantly influenced by pH and temperature. The degradation is catalyzed by both acids (H+) and bases (OH-). nih.gov Measurable hydrolysis of Diuron occurs only in highly alkaline solutions, following second-order kinetics. epa.gov The process is also catalyzed by phosphate (B84403) buffers. nih.gov The primary and irreversible hydrolysis product is 3,4-dichloroaniline (B118046), formed through the cleavage of the urea (B33335) bridge. nih.gov Given the identical core structure, this compound is expected to exhibit similar high stability at neutral pH and undergo hydrolysis under strongly acidic or alkaline conditions to yield 3,4-dichloroaniline.
Table 1: Hydrolysis Half-Life of Related Compound Diuron
| pH | Temperature (°C) | Half-Life (days) | Half-Life (years) | Reference |
|---|---|---|---|---|
| 5 | 25 | 1490 | ~4.1 | psu.edu |
| 7 | 25 | 1240 - 1330 | ~3.4 - 3.6 | psu.edu |
| 7 | 25 | - | 41 | tandfonline.com |
| 9 | 25 | 2020 | ~5.5 | psu.edu |
Chemical oxidation, particularly through advanced oxidation processes (AOPs), can effectively degrade phenylurea herbicides. The reaction of Diuron with hydroxyl radicals (•OH), generated via methods like the Fenton process (Fe²⁺/H₂O₂), is rapid and follows pseudo-first-order kinetics. researchgate.net The absolute rate constant for Diuron oxidation by hydroxyl radicals has been determined to be very high, at approximately 4.75 × 10⁹ L mol⁻¹ s⁻¹. researchgate.net
Mechanistic studies show two primary sites for hydroxyl radical attack: the aromatic ring and the N-alkyl groups on the urea side chain. researchgate.netnih.gov Attack on the aromatic ring leads to the formation of various hydroxylated and dechlorinated intermediates. researchgate.net Attack on the side chain involves hydrogen atom abstraction from the methyl groups, leading to radical intermediates that can further react with atmospheric species like O₂, H₂O, and NOx. nih.gov For this compound, a similar oxidative degradation mechanism is expected, involving •OH attack on the dichlorophenyl ring and hydrogen abstraction from the N-propyl groups.
Biotic Degradation Mechanisms and Microbial Metabolism
Biotic degradation by microorganisms is the primary mechanism for the dissipation of phenylurea herbicides in soil and aquatic environments. psu.edu
Numerous microorganisms, including bacteria, fungi, and actinomycetes, are capable of degrading Diuron and can utilize it as a source of carbon. nih.gov The process can occur under both aerobic and anaerobic conditions, though rates and pathways may differ.
Under aerobic conditions, the biodegradation of Diuron is well-established and proceeds through successive N-demethylation of the urea group. psu.edunih.gov This pathway is considered the common route for microbial degradation. researchgate.net The aerobic soil metabolism half-life for Diuron is reported to be around 372 days, though degradation is significantly faster in viable aquatic systems, with a half-life of 33 days. epa.gov
Anaerobic degradation of Diuron is generally slower, with a reported soil half-life of approximately 995-1000 days. psu.eduepa.gov In anaerobic aquatic sediments, a pathway involving reductive dechlorination has been observed, leading to the formation of chlorinated phenylurea metabolites. psu.edu For this compound, a similar primary reliance on microbial degradation is expected, with aerobic N-depropylation being the main initial transformation step.
Table 2: Soil Metabolism Half-Lives of Related Compound Diuron
| Condition | Half-Life (days) | Reference |
|---|---|---|
| Aerobic | 372 | epa.gov |
| Anaerobic | 995 - 1000 | psu.eduepa.gov |
The microbial degradation of Diuron leads to a series of well-characterized intermediate products. The primary aerobic pathway involves a stepwise removal of the alkyl groups from the terminal nitrogen atom. psu.eduresearchgate.net
N-Dealkylation: The first step is the transformation of Diuron to 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU). psu.edunih.gov
Second N-Dealkylation: DCPMU is further demethylated to form 3,4-dichlorophenylurea (DCPU). psu.edunih.gov
Hydrolysis: The final major step is the hydrolysis of the amide bond in DCPU by microbial hydrolases, which cleaves the urea side chain to produce the terminal and more persistent metabolite, 3,4-dichloroaniline (DCA). nih.govnih.gov
This sequential degradation pathway is common among various bacterial and fungal strains. psu.edunih.gov Under anaerobic conditions, in addition to the dealkylation products, a reductively dechlorinated metabolite, N-(3-chlorophenyl)-N-methylurea, has also been identified in some studies. psu.edu
For this compound, an analogous aerobic degradation pathway is highly probable, as illustrated below.
Table 3: Postulated Aerobic Microbial Degradation Pathway for this compound
| Step | Parent Compound | Transformation Reaction | Degradation Product |
|---|---|---|---|
| 1 | This compound | N-Depropylation | 3-(3,4-Dichlorophenyl)-1-propylurea |
| 2 | 3-(3,4-Dichlorophenyl)-1-propylurea | N-Depropylation | 3,4-Dichlorophenylurea (DCPU) |
| 3 | 3,4-Dichlorophenylurea (DCPU) | Hydrolysis | 3,4-Dichloroaniline (DCA) |
Microbial Community Dynamics in Response to Compound Presence
The presence of this compound (Diuron) in soil and aquatic environments can significantly alter microbial community structures and activities. Studies have shown that Diuron can lead to a reduction in both bacterial and fungal populations. jabu.edu.ng The extent of this reduction often correlates with the concentration of the herbicide applied. jabu.edu.ngnih.gov For instance, one study observed that increasing amounts of Diuron in the soil led to a decrease in the thermal effect evolved by microorganisms, indicating a reduction in microbial activity. This effect was associated with the death of microbial populations, which strongly affects soil microbial communities. nih.gov
Research conducted in the rainforest vegetation zone of Nigeria demonstrated that Diuron application significantly reduced the bacterial population compared to untreated plots, and this decrease was directly related to the rate of application. jabu.edu.ng Fungal populations were also substantially reduced, with reductions ranging from 56.7% to 68.0% depending on the application rate. jabu.edu.ng This suggests that a portion of the soil microbial community does not adapt to the presence of the herbicide. jabu.edu.ng
Table 1: Effect of Diuron Application Rate on Soil Microbial Populations
| Diuron Application Rate (kg a.i./ha) | Fungal Population Reduction (%) |
|---|---|
| 1.2 | 60.8 |
| 1.8 | 58.8 |
| 2.4 | 56.7 |
| 3.0 | 68.0 |
| 3.6 | 66.0 |
| 4.2 | 67.0 |
Data sourced from a study on soils in the rainforest vegetation zone of Nigeria. jabu.edu.ng
Role of Specific Enzymes in Biotransformation Processes
The biotransformation of Diuron is facilitated by specific microbial enzymes that catalyze its degradation. nih.gov The primary microbial degradation pathway involves an initial N-demethylation of the urea group, which produces the metabolites DCPMU and DCPU. frontiersin.org This is followed by the hydrolysis of the amide bond, which generates 3,4-dichloroaniline (3,4-DCA), a key and persistent intermediate. nih.govfrontiersin.org
Several enzymes have been identified as crucial to this process. Diuron hydrolases, such as PuhA and PuhB, are responsible for the conversion of Diuron to 3,4-DCA. nih.gov The subsequent degradation of 3,4-DCA is carried out by a multicomponent dioxygenase complex. nih.gov In mammalian systems, cytochrome P450 (P450) enzymes play a significant role in Diuron's N-demethylation. researchgate.net Studies with human liver microsomes have identified CYP1A1, CYP1A2, CYP2C19, and CYP2D6 as having the highest activities in catalyzing this reaction. researchgate.net
In fish, exposure to Diuron and its metabolites can induce changes in biotransformation enzymes. For example, ethoxyresorufin-O-deethylase (EROD) activity showed a dose-dependent increase in Nile tilapia exposed to Diuron or its metabolites. nih.gov Conversely, Glutathione S-transferase (GST) activity was significantly lower in the gills after exposure to Diuron metabolites. nih.gov In soil, enzymes like dehydrogenase and urease are also affected. While dehydrogenase activity may not be significantly impacted, urease activity has been observed to be reduced in the presence of Diuron. chemijournal.com The degradation of phenylurea herbicides is often initiated by an aryl acylamidase, which has been purified from bacteria like Bacillus sphaericus. nih.gov
Environmental Transport and Partitioning
Soil Adsorption, Desorption, and Leaching Potential
The movement and availability of Diuron in the environment are largely governed by its interaction with soil particles. Adsorption-desorption processes are critical in determining its leaching potential and persistence. nih.gov Diuron generally exhibits low to moderate sorption to soils and sediments. psu.edu The adsorption behavior is often well-described by the Freundlich isotherm model. nih.govscielo.br
The extent of adsorption is strongly influenced by soil properties, particularly organic carbon (OC) and clay content. nih.govscielo.br Soils with higher organic matter and clay content tend to exhibit stronger adsorption of Diuron, which reduces its mobility and potential for leaching. scielo.br For example, a study on two anthropogenic soils from the Amazon region with high organic carbon content showed very high Diuron sorption (over 98%) and very low desorption (less than 2%). scielo.br In contrast, a sandy soil with low OC content showed significantly lower sorption (around 60%) and higher desorption (24%). scielo.br This indicates that in soils with low organic matter, Diuron is more mobile and susceptible to leaching. nih.gov
The Groundwater Ubiquity Score (GUS), which indicates leaching potential, has rated Diuron's movement as 'moderate' to 'high' depending on the soil type. nih.gov Because it is relatively persistent and mobile in some soils, Diuron is prone to off-site movement through surface runoff and can migrate to groundwater. psu.eduwa.gov
Table 2: Diuron Sorption and Desorption in Different Soil Types
| Soil Type | Organic Carbon (%) | Clay (%) | Freundlich Adsorption Constant (KF) | Desorption (%) |
|---|---|---|---|---|
| Anthropogenic Soil (TPI-1) | 7.96 | 59.8 | 50.41 | 1.36 |
| Anthropogenic Soil (TPI-2) | 4.41 | 55.4 | 13.50 | 1.70 |
| Sandy Soil (NQo) | 0.09 | 2.0 | Not Reported | 24.02 |
Data adapted from a study comparing anthropogenic and sandy soils. scielo.br
Volatilization from Soil and Water Surfaces
Volatilization is not a significant dissipation pathway for Diuron. psu.edu This is due to its inherent physicochemical properties: a low vapor pressure (1.1 x 10⁻³ mPa or 6.90 x 10⁻⁸ mm Hg at 25°C) and a low Henry's Law constant (7.0 x 10⁻⁶ Pa m³/mol or 5.10 x 10⁻¹⁰ atm m³/mol). psu.eduapvma.gov.au These values indicate that Diuron has a very low tendency to volatilize from water or moist soil surfaces. psu.edu Consequently, it is unlikely to be dispersed over large areas in the air. psu.edu Significant volatilization might only occur when the compound is exposed on the soil surface for extended periods under hot and dry conditions. psu.edu
Bioconcentration and Bioaccumulation Potential in Environmental Organisms
The potential for Diuron to accumulate in living organisms is considered to be low to moderate. Its log octanol-water partition coefficient (Kow) of 2.6 suggests a limited capacity to bioaccumulate. publications.gc.ca Studies on fish have yielded varying Bioconcentration Factors (BCFs). One study on carp (B13450389) reported a BCF range of 35 to 150 in whole fish. epa.gov Another study on the closely related chemical linuron (B1675549) in bluegill sunfish found peak BCFs of 49 for the whole fish. epa.gov The U.S. Environmental Protection Agency (EPA) has indicated that Diuron has some, though likely low, capacity to bioaccumulate in fish. epa.gov
In aquatic ecosystems, biofilms at the base of the food chain can accumulate Diuron. nih.gov Environmental factors, particularly temperature, can influence this process. One study found that bioaccumulation in biofilms was, on average, 1.4 times higher at 10°C than at 26°C, leading to greater inhibition of photosynthetic yield at the lower temperature. nih.gov While animals can eliminate Diuron through feces and urine, very low doses fed to cows resulted in small amounts in milk, and low levels have been found to accumulate in the fat, muscle, liver, and kidneys of cattle. wa.gov
Advanced Material Science and Industrial Applications
Utilization as an Accelerator in Polymer Curing Systems
Substituted ureas, a class of compounds to which 3-(3,4-Dichlorophenyl)-1,1-dipropylurea belongs, are recognized for their role as latent accelerators in heat-cured epoxy resin systems. google.comrbhltd.com They are particularly effective when used in conjunction with dicyandiamide (B1669379) (DICY) as a latent hardener. google.com The primary function of these accelerators is to reduce the high temperatures and long durations typically required for DICY-based curing, which often exceeds 170°C. rbhltd.com By incorporating a substituted urea (B33335), curing can be achieved at significantly lower temperatures, generally in the range of 120 to 150°C, leading to savings in energy and time, which is especially crucial in industrial applications like automotive manufacturing and composites. rbhltd.compolymerinnovationblog.com
The catalytic activity of substituted aryl ureas in epoxy polymerization is a key factor in their function as accelerators. The proposed mechanism for 1,1-dialkyl-3-arylureas involves a dissociation reaction at elevated temperatures. google.com This process releases reactive species, specifically a dialkylamine and an aryl isocyanate, which then synergistically accelerate the curing reaction with dicyandiamide. google.comgoogle.com
The introduction of this compound or similar substituted ureas has a profound influence on the curing kinetics of epoxy/dicyandiamide formulations. The primary effect is a significant acceleration of the cure rate, allowing for faster processing cycles in manufacturing. rbhltd.com Without an accelerator, the reaction is often sluggish below 170°C. rbhltd.com The addition of a urea-based accelerator can reduce the time to achieve 95% cure at a given temperature.
The specific chemical structure of the urea accelerator, including the nature of the alkyl and aryl groups, dictates the degree of acceleration and the shelf life of the one-part epoxy formulation. polymerinnovationblog.com The reactivity and latency are often inversely related; highly reactive accelerators may reduce the storage stability of the formulation at room temperature. polymerinnovationblog.com The study of these systems often involves techniques like Differential Scanning Calorimetry (DSC) to determine time/temperature cure profiles and reaction kinetics. rbhltd.com
Below is a data table compiled from a study on various substituted ureas, illustrating their effect on the time to achieve 95% cure at 120°C in a DGEBA epoxy resin system with 8 parts per hundred resin (phr) of dicyandiamide. This provides context for how structural variations influence curing kinetics.
| Substituted Urea Accelerator (5 phr) | Time to 95% Cure at 120°C (minutes) |
|---|---|
| 2,4' Toluene bis Dimethyl Urea (Isomer Grade) | 14.0 |
| Phenyl Dimethyl Urea | 14.5 |
| 4,4' Methylene bis (Phenyl Dimethyl Urea) (Isomer Grade) | 15.0 |
| 3,4 Dichlorophenyl Dimethyl Urea (Diuron) | 17.0 |
| 4 Chlorophenyl Dimethyl Urea (Monuron) | 18.0 |
| Proprietary Cycloaliphatic Dimethyl Urea | 27.0 |
Data sourced from a study by RBH Ltd. on latent accelerators for dicyandiamide cured epoxy resins. rbhltd.com
The choice and concentration of the urea accelerator not only affect the curing process but also have a measurable impact on the final thermomechanical properties of the cured polymer network. polymerinnovationblog.com One of the most critical properties influenced is the glass transition temperature (Tg), which defines the upper service temperature of the material. researchgate.net The addition of an accelerator can alter the final crosslink density and the structure of the polymer network, thereby affecting the Tg. nih.govresearchgate.net
Generally, the selection of a substituted urea accelerator involves a trade-off between cure speed, latency, and the final properties of the cured epoxy. rbhltd.com Using the lowest effective concentration of the accelerator is often desirable to minimize any potential reduction in Tg while still achieving the required cure profile. rbhltd.com Dynamic Mechanical Analysis (DMA) and DSC are common methods used to characterize these properties. researchgate.net
The following table shows the glass transition temperatures for epoxy systems cured with different substituted ureas, demonstrating the impact of the accelerator's chemical structure.
| Substituted Urea Accelerator (5 phr) | Glass Transition Temperature (Tg) (°C) |
|---|---|
| Control (No Accelerator) | 133 |
| Proprietary Cycloaliphatic Dimethyl Urea | 130 |
| 4 Chlorophenyl Dimethyl Urea (Monuron) | 128 |
| 4,4' Methylene bis (Phenyl Dimethyl Urea) (Isomer Grade) | 127 |
| 3,4 Dichlorophenyl Dimethyl Urea (Diuron) | 126 |
| Phenyl Dimethyl Urea | 124 |
| 2,4' Toluene bis Dimethyl Urea (Isomer Grade) | 123 |
Data sourced from a study by RBH Ltd. on latent accelerators for dicyandiamide cured epoxy resins. rbhltd.com
Research into Advanced Agrochemical Formulations
While the compound 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron) is a well-established herbicide, research into related substituted ureas for advanced agrochemical formulations explores roles beyond direct herbicidal activity. atamanchemicals.comnih.gov These areas of research focus on enhancing the efficiency, environmental profile, and effectiveness of existing active ingredients through synergistic combinations and innovative delivery systems.
In agricultural chemistry, an adjuvant is a substance added to a pesticide formulation or tank mix to improve the efficacy of the active ingredient. pageplace.degoogle.com Research has shown that urea itself can act as an effective adjuvant when combined with certain herbicides. The addition of urea to a herbicide spray solution can enhance its effectiveness, sometimes allowing for reduced application rates of the herbicide while maintaining weed control. pjlss.edu.pkresearchgate.net For example, studies have demonstrated that combining urea with herbicides like foramsulfuron (B69221) or isoproturon (B30282) can increase their phytotoxic effects on weeds. pjlss.edu.pkekb.eg This synergistic effect is often attributed to increased retention and penetration of the herbicide on the leaf surface. pjlss.edu.pk This principle suggests a potential application for other substituted ureas in similar roles to enhance the performance of existing agrochemicals.
Controlled-release formulations (CRFs) represent a significant area of innovation in agrochemical technology. researchgate.net The goal of CRFs is to release the active ingredient—be it a fertilizer, pesticide, or herbicide—gradually over time, rather than all at once upon application. researchgate.netresearchgate.net This approach offers several advantages, including improved nutrient use efficiency, reduced environmental losses through leaching or runoff, and a lower frequency of application. researchgate.netmdpi.com
Urea-based fertilizers are a primary focus for CRF technology due to the high water solubility of urea and its susceptibility to loss from the soil. mdpi.comnih.gov Common methods involve coating urea granules with materials like polymers (e.g., polyurethane) or other biodegradable substances that regulate the diffusion of water and the subsequent release of the dissolved urea. mdpi.comnih.gov This technology allows for a more precise alignment of nutrient availability with crop demand. mdpi.com While specific research on this compound in controlled-release systems is not widely documented, the principles are broadly applicable to many active ingredients in agriculture to enhance their performance and sustainability.
Role as a Chemical Intermediate in Organic Synthesis
While this compound is recognized primarily within the context of herbicidal activity studies, its potential as a chemical intermediate in organic synthesis is an area of significant interest. The reactivity of its functional groups—namely the urea linkage and the dichlorinated phenyl ring—provides pathways for the synthesis of more complex molecules. Although specific documented industrial-scale applications of this compound as a synthetic intermediate are not widespread in publicly accessible literature, its role can be understood by examining the reactivity of analogous phenylurea compounds, such as Diuron (B1670789) (the dimethyl analogue). Phenylureas serve as versatile building blocks for creating a variety of derivatives with applications in pharmaceuticals and agrochemicals. ontosight.aiontosight.ai
The core utility of compounds like this compound in synthesis stems from the ability to modify the urea moiety. The hydrogen on the nitrogen atom adjacent to the phenyl ring can be substituted, allowing for the attachment of new functional groups. This makes the phenylurea structure a scaffold for building larger, more complex molecules. For instance, reactions analogous to those performed on other phenylureas could lead to novel compounds with potential biological activity. nih.govresearchgate.net
Research into the broader class of phenylurea derivatives has shown their utility in creating potential therapeutic agents, such as IDO1 inhibitors for cancer immunotherapy and compounds with antihyperglycemic properties. nih.goviglobaljournal.com These syntheses often involve using a base phenylurea structure and building upon it. For example, N-phenylurea can be reacted with benzoyl chloride in a Schotten-Baumann type reaction to produce N-(phenylcarbamoyl)benzamide derivatives, which have been investigated for their anticancer properties. researchgate.net
A direct example of a closely related compound being used as an intermediate is the reaction of N'-(3,4-dichlorophenyl)-N,N-dimethylurea (Diuron) with pyrimidinedione derivatives. ontosight.ai This reaction creates more complex molecules that combine the features of both reactants, with potential applications in agricultural or pharmaceutical chemistry. ontosight.ai Such reactions highlight the capacity of the phenylurea scaffold to act as a foundational element in multi-step synthetic processes.
Below are representative reactions demonstrating how the phenylurea scaffold, analogous to this compound, can function as a chemical intermediate.
Table 1: Representative Synthesis Utilizing a Phenylurea Intermediate
| Reactant A | Reactant B | Product Class | Potential Application |
|---|---|---|---|
| N'-(3,4-dichlorophenyl)-N,N-dimethylurea | 5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione | Complex Heterocyclic Urea | Pharmaceuticals, Agrochemicals ontosight.ai |
| N-Phenylurea | Benzoyl Chloride | N-(phenylcarbamoyl)benzamide | Anticancer Agents researchgate.net |
| Aniline Derivative (e.g., 3,4-dichloroaniline) | Isocyanate | Substituted Phenylurea | Synthesis of IDO1 Inhibitors nih.gov |
This table presents reactions of analogous phenylurea compounds to illustrate the potential synthetic utility of the this compound structure.
The synthesis of these more complex derivatives often involves standard organic chemistry reactions. The conditions for these reactions can be tailored to achieve desired products, showcasing the versatility of the phenylurea core.
Table 2: General Reaction Conditions for Phenylurea Modifications
| Reaction Type | Reagents | Solvent (Example) | Conditions |
|---|---|---|---|
| N-Acylation (Schotten-Baumann) | Acyl Halide (e.g., Benzoyl chloride), Base | Water / Organic Solvent | Room Temperature |
| Reaction with Heterocycles | Halogenated Heterocycle, Base | Dichloromethane, Toluene | Reflux ontosight.ainih.gov |
| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., HATU) | Anhydrous Solvents (e.g., THF, DCM) | 0–5°C to Room Temp nih.gov |
This table provides generalized conditions based on reactions with analogous phenylurea compounds.
Emerging Research Directions and Future Outlook
Development of Innovative Analytical Methodologies for Environmental Monitoring
The detection and quantification of phenylurea herbicides and their degradation products in environmental matrices are critical for assessing their persistence and potential ecological impact. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been the mainstay, recent research is focusing on developing more sensitive, efficient, and environmentally friendly analytical techniques. jelsciences.comnih.govresearchgate.net
Innovations in sample preparation are a key area of development. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are being refined to improve the isolation and concentration of analytes from complex samples like soil and water. nih.gov Furthermore, the trend towards miniaturization is evident in the development of methods like dispersive liquid-liquid microextraction (IL-DLLME), which reduces solvent consumption and waste generation. researchgate.net
On the detection front, the coupling of chromatographic techniques with advanced mass spectrometry (MS), such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), allows for highly selective and sensitive analysis. jelsciences.com Capillary electrophoresis (CE) is also emerging as a powerful tool, offering high separation efficiency and low consumption of reagents. nih.gov These advanced methods are crucial for detecting trace levels of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea and its metabolites, providing a clearer picture of its environmental distribution.
Table 1: Comparison of Traditional and Innovative Analytical Techniques
| Feature | Traditional Methods (e.g., GC, HPLC) | Emerging Methods (e.g., LC-MS/MS, CE) |
|---|---|---|
| Sensitivity | Moderate to High | Very High |
| Selectivity | Good | Excellent |
| Sample Throughput | Moderate | High |
| Solvent Consumption | High | Low |
| Cost | Lower | Higher |
Integrative Approaches for Predicting Environmental Fate and Biological Impact
Understanding the environmental journey of this compound—from its release to its ultimate fate—is essential for risk assessment. epa.gov Researchers are increasingly employing integrative approaches that combine laboratory studies with computational modeling to predict its persistence, mobility, and potential for bioaccumulation. wiley.commdpi.comslideshare.net
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive effort. These computational models correlate the molecular structure of a chemical with its physicochemical properties and biological activities. For phenylurea herbicides, QSAR models are being developed to predict their environmental behavior, such as soil adsorption and degradation rates. researchgate.net This allows for the screening of a large number of compounds and the prioritization of those that may pose a higher environmental risk.
Furthermore, environmental fate modeling integrates data on a compound's chemical properties with environmental parameters (e.g., soil type, climate) to simulate its behavior in different ecosystems. wiley.comresearchgate.net These models can predict the likelihood of leaching into groundwater or transport to other environmental compartments. researchgate.net The integration of laboratory-derived data on degradation pathways and rates enhances the accuracy of these predictive models. nih.gov
Green Chemistry Principles in the Synthesis and Application of Urea (B33335) Derivatives
The chemical industry is undergoing a paradigm shift towards more sustainable practices, guided by the principles of green chemistry. ureaknowhow.com For the synthesis of urea derivatives, including this compound, this translates to the development of processes that are safer, more efficient, and generate less waste. springernature.comthieme-connect.comresearchgate.netresearchgate.net
Traditional methods for synthesizing ureas often involve hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Green chemistry approaches aim to replace these with safer alternatives. For example, methods utilizing carbon dioxide (CO2) as a C1 building block are being explored, which not only avoids toxic reagents but also utilizes a greenhouse gas. organic-chemistry.org The use of bio-alternative solvents, such as Cyrene, is another promising avenue, reducing reliance on toxic and volatile organic compounds. rsc.org
Table 2: Green Chemistry Approaches in Urea Synthesis
| Principle | Traditional Approach | Green Chemistry Alternative |
|---|---|---|
| Starting Materials | Phosgene, Isocyanates | Carbon Dioxide, Amines |
| Solvents | Volatile Organic Compounds (VOCs) | Bio-based solvents (e.g., Cyrene), Water |
| Catalysis | Often requires harsh conditions | Highly efficient and selective catalysts |
| Efficiency | Multi-step, potential for byproducts | One-pot synthesis, high atom economy |
Exploration of Novel Bioactivities and Material Science Applications
While the primary application of many phenylurea compounds has been in agriculture as herbicides, there is a growing interest in exploring their potential for other bioactivities and in the field of material science. chemicalbook.comtaylorfrancis.comucanr.edu The diverse chemical structures that can be achieved within the urea derivative family open up possibilities for a wide range of applications. nih.govmdpi.com
In the realm of bioactivity , substituted ureas are being investigated for various pharmaceutical applications. Research has shown that certain urea derivatives possess antibacterial, antifungal, and even antitumor properties. nih.govresearchgate.net The 3,4-dichlorophenyl moiety, in particular, is found in a number of biologically active compounds, suggesting that this compound and its analogs could be of interest for screening against various biological targets. mdpi.comresearchgate.netnih.gov Computational methods, such as molecular docking, are being used to predict the interaction of these compounds with biological receptors and guide the design of new therapeutic agents. researchgate.netrsc.org
In material science , the urea functional group's ability to form strong hydrogen bonds makes it a valuable building block for creating self-assembling supramolecular structures. researchgate.net This property is being exploited in the development of new polymers, gels, and other materials with unique properties. While specific applications for this compound in this area have yet to be extensively explored, the broader class of N,N'-disubstituted ureas is showing promise in the design of functional materials. researchgate.net
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(3,4-dichlorophenyl)-1,1-dipropylurea be optimized for high yield and purity?
- Methodological Answer : Utilize factorial design experiments (e.g., Response Surface Methodology) to systematically vary reaction parameters such as temperature, solvent ratios, and catalyst loading. Evidence from urea derivative syntheses suggests that optimizing reaction time and purification steps (e.g., recrystallization) can enhance yield and purity . Monitor by-products (e.g., HCl) for efficient recovery, as outlined in patent-derived protocols for analogous compounds .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Cross-reference with established spectral libraries and certified reference standards .
Q. How can reaction pathways for synthesizing derivatives of this compound be systematically explored?
- Methodological Answer : Employ substituent-directed reactivity studies. For example, test halogenation or alkylation reactions under controlled conditions (e.g., inert atmosphere, varying electrophiles). Use thin-layer chromatography (TLC) to track intermediates and isolate products via column chromatography .
Advanced Research Questions
Q. How can computational models improve the design of this compound-based reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction energetics and transition states. Integrate with cheminformatics tools to screen reaction conditions, as demonstrated by ICReDD’s workflow for reducing trial-and-error experimentation . Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in experimental data for urea derivatives like this compound?
- Methodological Answer : Use statistical discrepancy analysis (e.g., ANOVA) to identify outliers or confounding variables. Replicate experiments under controlled conditions, and apply sensitivity analysis to isolate critical parameters (e.g., solvent polarity, steric effects) . Cross-validate with independent techniques like X-ray crystallography for structural confirmation .
Q. How can membrane separation technologies enhance the scalability of this compound production?
- Methodological Answer : Integrate nanofiltration or reverse osmosis systems to recover unreacted precursors and solvents, reducing waste. Pilot-scale studies should optimize transmembrane pressure and membrane pore size, referencing advancements in chemical engineering separation technologies .
Q. What cross-disciplinary approaches advance the environmental safety profile of this compound?
- Methodological Answer : Collaborate with environmental engineering to design closed-loop systems for by-product management (e.g., HCl neutralization). Apply life-cycle assessment (LCA) frameworks to evaluate ecological impacts, incorporating green chemistry principles (e.g., solvent substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
